molecular formula C12H14N2O2 B1317278 tert-Butyl 1H-benzimidazole-6-carboxylate CAS No. 918540-35-9

tert-Butyl 1H-benzimidazole-6-carboxylate

Cat. No.: B1317278
CAS No.: 918540-35-9
M. Wt: 218.25 g/mol
InChI Key: KRHMSTYLVGKOFQ-UHFFFAOYSA-N
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Description

tert-Butyl 1H-benzimidazole-6-carboxylate: is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to imidazoles. They are known for their diverse biological activities and are used in various pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1H-benzimidazole-6-carboxylate typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions. The tert-butyl group is introduced to protect the carboxylate functionality during the reaction.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 1H-benzimidazole-6-carboxylate can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzimidazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

tert-Butyl 1H-benzimidazole-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 1H-benzimidazole-6-carboxylate involves its interaction with molecular targets in biological systems. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to effects such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, showing diverse biological properties.

    Imidazoles: Structurally related compounds with a similar heterocyclic ring system.

Uniqueness: tert-Butyl 1H-benzimidazole-6-carboxylate is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and modify its interaction with biological targets compared to other benzimidazole derivatives.

Properties

IUPAC Name

tert-butyl 3H-benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)8-4-5-9-10(6-8)14-7-13-9/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHMSTYLVGKOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=C1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20582277
Record name tert-Butyl 1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918540-35-9
Record name tert-Butyl 1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 1H-1,3-benzodiazole-5-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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